4-amino-N-methyl-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXMWOQQTYMARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308935 | |

| Record name | 4-amino-N-methyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63826-12-0 | |

| Record name | 63826-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-methyl-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-amino-N-methyl-N-phenylbenzenesulfonamide" CAS number 63826-12-0

An In-depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide (CAS 63826-12-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest within the broader class of sulfonamides. Directed at researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, a representative synthesis protocol, analytical characterization methods, and discusses its potential biological significance based on the well-established activities of structurally related compounds. While specific research on this particular molecule is not extensively documented in publicly available literature, this guide extrapolates from the rich knowledge base of sulfonamide chemistry and pharmacology to provide valuable, field-proven insights.

Core Chemical Identity and Properties

This compound is a substituted aromatic sulfonamide. The core structure consists of a benzenesulfonamide moiety with an amino group at the para position of the phenyl ring. The sulfonamide nitrogen is substituted with both a methyl and a phenyl group.

| Property | Value | Source(s) |

| CAS Number | 63826-12-0 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | [(4-aminophenyl)sulfonyl]methylphenylamine, 4-(N-phenyl-N-methylaminosulfonyl)aniline | [1] |

| SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | [1] |

| InChIKey | CFXMWOQQTYMARQ-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Representative Synthesis Workflow

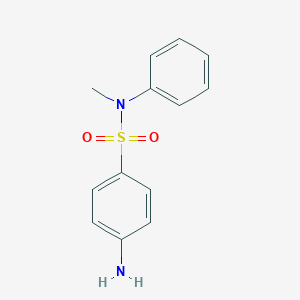

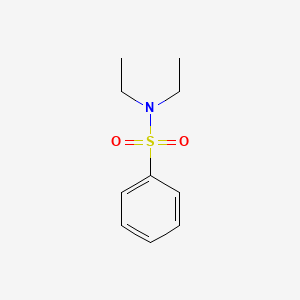

Caption: A plausible two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-N-methyl-N-phenylbenzenesulfonamide

-

Reaction Setup: To a stirred solution of N-methylaniline (1.1 equivalents) and pyridine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-nitro-N-methyl-N-phenylbenzenesulfonamide from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reduction: Add iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to afford the final product, this compound.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino protons. The aromatic protons of the two phenyl rings will likely appear as complex multiplets in the range of 6.5-8.0 ppm. The N-methyl group should present as a singlet around 3.0-3.5 ppm. The amino group protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available on PubChem[1]. The spectrum would show signals for the aromatic carbons, with those attached to nitrogen and the sulfonyl group being deshielded and appearing at higher chemical shifts. The N-methyl carbon would appear at a characteristic upfield position.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. For electrospray ionization (ESI) in positive mode, the expected molecular ion peak [M+H]⁺ would be at m/z 263.08. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

-

C-N stretching: Bands in the fingerprint region.

-

Aromatic C-H and C=C stretching: Characteristic bands in their respective regions.

Potential Biological Activities and Applications

While specific biological data for this compound is scarce, the sulfonamide scaffold is a well-known pharmacophore, suggesting several potential areas of application.

As an Antimicrobial Agent

The primary and most famous application of sulfonamides is as antibacterial agents. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As humans obtain folic acid from their diet, this pathway is an effective target for selective toxicity against bacteria. It is plausible that this compound could exhibit similar activity.

Caption: Potential mechanism as a competitive inhibitor of DHPS.

As an Anticancer Agent

Certain sulfonamide derivatives have demonstrated promising anticancer activities through various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment[2][3]. Other sulfonamides have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[4]. The structural features of this compound make it a candidate for investigation in these areas.

As an Enzyme Inhibitor

The sulfonamide moiety is a versatile functional group for targeting the active sites of various enzymes. Beyond carbonic anhydrases, sulfonamides have been developed as inhibitors of proteases, kinases, and other enzymes. The specific substitution pattern on the sulfonamide nitrogen and the aromatic ring of this compound could confer selectivity for particular enzyme targets.

Metabolism

The metabolism of sulfonamides in humans is generally well-understood and primarily occurs in the liver. Two main pathways are involved:

-

N-Acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs). The rate of this process is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.

-

Oxidation: Cytochrome P450 enzymes can oxidize the molecule at various positions.

Caption: Expected metabolic fate of the target compound.

Toxicology and Safety

Based on the Safety Data Sheet (SDS) for CAS number 63826-12-0, the toxicological properties of this specific compound have not been fully investigated[5]. However, general precautions for handling similar chemical compounds should be observed.

-

Acute Effects: The material may be irritating to the mucous membranes and upper respiratory tract. It may be harmful if ingested or inhaled[5].

-

Handling: Use in a chemical fume hood with adequate ventilation. Wear protective safety goggles, chemical-resistant gloves, and protective clothing. Avoid breathing dust or vapor. A safety shower and eye wash should be readily available[5].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container[5].

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber, in accordance with federal and local regulations[5].

Conclusion

This compound is a compound with a chemical structure that suggests a range of potential biological activities, drawing from the rich history of sulfonamides in medicine and research. While specific data on this molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications. It serves as a valuable resource for scientists and researchers looking to explore the properties and potential of this and related sulfonamide derivatives in drug discovery and development. Further experimental investigation is warranted to fully elucidate its pharmacological and toxicological profile.

References

- Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.

- Supporting information: - The Royal Society of Chemistry. (n.d.).

- Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. (2007). PubMed.

- NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. (n.d.). Farmacia Journal.

- (PDF) Antibacterial 4-amino- N -(5-methylisoxazol-3-yl)- N -[(4-oxo-2-phenyl-4 H -1-benzopyran-6-yl)methyl]benzenesulfonamide. (n.d.). ResearchGate.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). (n.d.). Human Metabolome Database.

- N-(4-Aminophenyl)-4-methylbenzenesulfonamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.

- 4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem.

- This compound. (n.d.). PubChem.

- Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. (n.d.). PubChem.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.).

- SAFETY DATA SHEET. (2012, May 15).

- Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. (2018). PubMed.

- 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. (2014). PMC - NIH.

- comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. (n.d.). ResearchGate.

- Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. (2025, August 6). ResearchGate.

- Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. (n.d.). NIH.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.).

- SAFETY DATA SHEET. (2025, August 7). Castrol.

- Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (n.d.). ResearchGate.

- Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (2021). NIH.

- Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (n.d.). PMC - NIH.

- Abstract 5339: 4-Amino- N -phenylbenzamides as dual-targeted mEGFR and AURK inhibitors and anticancer agents. (2023, April 14). ResearchGate.

- Benzenesulfonamide, N-methyl-N-phenyl-. (n.d.). NIST WebBook.

- benzenesulfonamide, 4-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. (n.d.). NIST WebBook.

- Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. (n.d.). NIH.

- FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. (n.d.).

- Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). NIH.

- 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. This compound | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a molecule of significant interest within the landscape of medicinal chemistry. Its structural features, combining a flexible N-methyl-N-phenylamino group with the pharmacologically privileged 4-aminobenzenesulfonamide core, position it as a compelling scaffold for the development of novel therapeutic agents. This document will delve into its chemical identity, a robust and reproducible synthetic protocol, detailed characterization methodologies, and an exploration of its potential applications in drug discovery, grounded in the established biological activities of the benzenesulfonamide class.

Chemical Identity and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This nomenclature precisely describes the molecular architecture, which is foundational for its chemical behavior and biological interactions.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 63826-12-0 | [1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| Synonyms | [(4-aminophenyl)sulfonyl]methylphenylamine, 4-(N-methyl-N-phenylsulfamoyl)aniline | [1] |

The structure, characterized by a central benzenesulfonamide core, features a primary amine at the para position, a known pharmacophore in many sulfa drugs. The sulfonamide nitrogen is substituted with both a methyl and a phenyl group, creating a tertiary sulfonamide. This substitution pattern is critical as it influences the molecule's polarity, steric profile, and potential for hydrogen bonding, all of which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This strategy involves the initial protection of the reactive primary amine of a commercially available starting material, followed by sulfonamide bond formation and subsequent deprotection. This approach ensures high yields and minimizes the formation of side products.

Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride

The synthesis begins with the chlorosulfonation of acetanilide. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the introduction of the sulfonyl chloride functionality.[2][3]

Reaction:

Acetanilide + Chlorosulfonic acid → 4-Acetamidobenzenesulfonyl chloride

Experimental Protocol:

-

In a fume hood, carefully add 10 g of dry acetanilide to a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Slowly add 25 mL of chlorosulfonic acid to the acetanilide with constant stirring. The reaction is exothermic and will generate hydrogen chloride gas.

-

Once the addition is complete, gently heat the reaction mixture in a water bath at 60-70°C for 1 hour to ensure the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The white precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.

-

The product is then dried under vacuum.

Step 2: Synthesis of this compound

This step involves the reaction of the synthesized 4-acetamidobenzenesulfonyl chloride with N-methylaniline, followed by the deprotection of the acetamido group to yield the final product.

Reaction:

4-Acetamidobenzenesulfonyl chloride + N-Methylaniline → 4-acetamido-N-methyl-N-phenylbenzenesulfonamide 4-acetamido-N-methyl-N-phenylbenzenesulfonamide → this compound

Experimental Protocol:

-

Dissolve 5 g of 4-acetamidobenzenesulfonyl chloride in 50 mL of pyridine in a round-bottom flask.

-

To this solution, add 2.5 mL of N-methylaniline dropwise with stirring.

-

Heat the reaction mixture at 100°C for 2 hours.

-

After cooling, pour the reaction mixture into 200 mL of cold 2M hydrochloric acid.

-

The precipitated 4-acetamido-N-methyl-N-phenylbenzenesulfonamide is collected by filtration, washed with water, and dried.

-

For the deprotection step, the dried intermediate is refluxed in a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid for 4 hours.

-

The reaction mixture is then cooled and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate of this compound is collected by filtration, washed with water, and recrystallized from ethanol to obtain the pure product.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the methyl group, and a broad singlet for the primary amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, with distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the sulfonamide group. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine, S=O stretching of the sulfonamide group, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 262.33 g/mol . |

| HPLC | A single major peak indicating the purity of the compound. |

Therapeutic Potential and Future Directions

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with a rich history of producing clinically successful drugs.[4] The primary amino group and the sulfonamide moiety are key pharmacophoric features that enable these compounds to interact with a variety of biological targets.

Carbonic Anhydrase Inhibition

A prominent application of benzenesulfonamides is as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent inhibition. The N-substituted phenyl and methyl groups of this compound can be explored for achieving isoform-selective inhibition by interacting with the diverse amino acid residues lining the active site cavity of different CA isoforms.

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Kinase Inhibition

Recent studies have highlighted the potential of benzenesulfonamide derivatives as kinase inhibitors.[5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The structural features of this compound, particularly the presence of two aromatic rings and a flexible linker, make it a suitable scaffold for designing inhibitors that can target the ATP-binding site of various kinases. Further derivatization of the primary amine or the phenyl ring could lead to the development of potent and selective kinase inhibitors.

Future Perspectives

This compound represents a versatile platform for further chemical exploration. The primary amine offers a convenient handle for the introduction of diverse functionalities through reactions such as acylation, alkylation, or Schiff base formation. These modifications can be systematically explored to generate a library of derivatives with tailored physicochemical properties and biological activities. High-throughput screening of such a library against a panel of disease-relevant targets could uncover novel therapeutic leads.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical identity to its potential as a valuable scaffold in drug discovery. The presented synthesis protocol is robust and amenable to scale-up, and the analytical methods described provide a clear framework for its characterization. The established pharmacological relevance of the benzenesulfonamide class of compounds strongly suggests that this compound and its future derivatives hold significant promise for the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

- Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals.

- Shashikala, P., & Keerthi, D. S. (2016). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 8(11), 204-210.

- Ngassa, F. N., et al. (2014). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799.

- Pasha, M. A., & Jayashankara, V. P. (2007). A comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.

- Synthesis of 4-aminobenzenesulfonamide. (n.d.). PrepChem.com.

- Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. (2017). Asian Journal of Pharmaceutics, 11(1).

- Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14450–14470.

- The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate.

- PubChem. (n.d.). This compound. PubChem.

- PubChem. (n.d.). 4-amino-N-methylbenzene-1-sulfonamide. PubChem.

- Orentas, E., & Maulide, N. (2013). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.

- Al-Suhaimi, E. A., et al. (2017). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 22(12), 2153.

- Fortin, S., et al. (2018). Preparation, Characterisation and Biological Evaluation of New N-phenyl Amidobenzenesulfonates and N-phenyl Ureidobenzenesulfonates Inducing DNA Double-Strand Breaks. Part 3. Modulation of Ring A. European Journal of Medicinal Chemistry, 155, 681–694.

- Elgemeie, G. H., et al. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o63–o64.

- Li, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192–199.

- Al-Warhi, T., et al. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 30(15), 1234.

- Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Chegg.com.

- Gowda, B. T., et al. (2009). 4-Methyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3096.

- Cayman Chemical. (2022). 4-Acetamidobenzenesulfonamide.

- Shashikala, P., & Keerthi, D. S. (2025). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.

- Human Metabolome Database. (2021). Showing metabocard for 4-Acetamidobenzenesulfonamide (HMDB0246327). HMDB.

- Reddit. (2023). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. r/chemhelp.

- Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. Chemsrc.com.

- precisionFDA. (n.d.). 4-ACETAMIDOBENZENESULFONAMIDE. precisionFDA.

Sources

- 1. This compound | C13H14N2O2S | CID 308590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. 4-Methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide | 55962-05-5 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

"4-amino-N-methyl-N-phenylbenzenesulfonamide" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide of interest in medicinal chemistry and synthetic applications. The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and discusses its potential applications based on the broader activities of the sulfonamide chemical class. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation and utilization of this compound.

Introduction and Chemical Identity

This compound is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. Its structure, featuring a primary aromatic amine and a tertiary sulfonamide, makes it a versatile chemical intermediate and a potential scaffold for the development of novel therapeutic agents. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first commercially available antibiotics and continuing to be a key component in a wide array of drugs.

This guide will delve into the known characteristics of this specific molecule, providing a centralized resource for its scientific and technical data.

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is crucial for research and development. Below is a comprehensive table of identifiers for this compound.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 63826-12-0 | PubChem[1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | PubChem[1] |

| Molecular Weight | 262.33 g/mol | PubChem[1] |

| ChEMBL ID | CHEMBL376389 | PubChem[1] |

| NSC Number | 210414 | PubChem[1] |

Synonyms and Alternative Names: [1]

-

[(4-aminophenyl)sulfonyl]methylphenylamine

-

Benzenesulfonamide, 4-amino-N-methyl-N-phenyl-

-

4-(N-phenyl-N-methylaminosulfonyl)aniline

-

4-amino-N-methyl-N-phenylbenzene-1-sulfonamide

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the computed properties of this compound.

| Property | Value | Source |

| Molecular Weight | 262.33 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 262.07759887 Da | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

| Heavy Atom Count | 18 | PubChem[1] |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous sulfonamides. The synthesis is conceptually a two-step process: the formation of a sulfonamide bond followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methylaniline, followed by the reduction of the nitro group to a primary amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-methyl-N-phenyl-4-nitrobenzenesulfonamide

-

To a solution of N-methylaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-phenyl-4-nitrobenzenesulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve the N-methyl-N-phenyl-4-nitrobenzenesulfonamide from Step 1 in ethanol.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

If using SnCl₂/HCl, heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the final product, this compound.

-

Further purification can be achieved by recrystallization.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, its structural motifs suggest several areas of potential application, primarily as a chemical intermediate or a scaffold in medicinal chemistry.

As a Chemical Intermediate

The primary amino group on the phenyl ring is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:

-

Acylation: To form amides, which are common in many drug molecules.

-

Sulfonylation: To introduce a second sulfonamide group.

-

Diazotization: To form a diazonium salt, which can then be converted into a wide range of other functional groups.

This versatility makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold in Medicinal Chemistry

The benzenesulfonamide core is a well-established pharmacophore. Many drugs across different therapeutic areas contain this moiety. Based on the activities of structurally related compounds, this compound could serve as a starting point for the development of:

-

Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a key feature of many carbonic anhydrase inhibitors, which are used to treat glaucoma, epilepsy, and other conditions.[2]

-

Anti-arrhythmic Agents: A US patent describes a series of 4-amino benzenesulfonamides with anti-arrhythmic properties, suggesting that this structural class has potential in cardiovascular drug discovery.[3]

-

Antimicrobial Agents: The sulfonamide class of drugs originated with the discovery of their antibacterial properties. While resistance is an issue with older sulfonamides, the development of new derivatives remains an active area of research.

Sources

"4-amino-N-methyl-N-phenylbenzenesulfonamide" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-amino-N-methyl-N-phenylbenzenesulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a distinct sulfonamide derivative. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural classification as a sulfonamide provides a strong foundation for hypothesizing its potential biological activities. This guide synthesizes the well-established mechanisms of the sulfonamide class of molecules and proposes a detailed, field-proven framework for the experimental validation of these potential actions for this compound. We will delve into two primary, evidence-based potential mechanisms: the inhibition of carbonic anhydrases and the antagonism of para-aminobenzoic acid (PABA) in the folate synthesis pathway. This document is intended to serve as a comprehensive technical resource, providing not only the theoretical underpinnings but also actionable experimental protocols for researchers investigating this compound.

Introduction: The Sulfonamide Scaffold and Its Therapeutic Significance

The sulfonamide functional group is a cornerstone of medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1] Historically, sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be clinically relevant.[1][2] Beyond their antibacterial properties, sulfonamide-containing molecules have been successfully developed as diuretics, hypoglycemics, anticonvulsants, and anti-inflammatory agents.[3] A significant portion of these activities can be attributed to their ability to act as inhibitors of specific enzymes, most notably carbonic anhydrases and dihydropteroate synthase.[1][4]

The subject of this guide, this compound, possesses the characteristic sulfonamide core. Its precise biological target(s) and mechanism of action remain to be fully elucidated. This guide, therefore, adopts a hypothesis-driven approach, grounded in the established pharmacology of the sulfonamide class, to propose and detail the investigation of its most probable mechanisms of action.

Potential Mechanism I: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Various CA isoforms are expressed throughout the human body, and their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer.[5][6][7] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[4][6][8]

The Molecular Basis of Inhibition

The inhibitory action of sulfonamides on carbonic anhydrases is a classic example of zinc-binding inhibition.[8] The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[9] This strong interaction effectively blocks the enzyme's activity. The specificity of a sulfonamide inhibitor for different CA isoforms is determined by the interactions of its side chains with the amino acid residues lining the active site cavity.

Hypothetical Interaction of this compound with Carbonic Anhydrase

Based on its structure, this compound could potentially act as a carbonic anhydrase inhibitor. The sulfonamide moiety would be the primary zinc-binding pharmacophore. The N-methyl-N-phenyl group and the 4-amino-phenyl group would extend into the active site, and their interactions with the surrounding amino acids would determine the binding affinity and isoform selectivity.

Diagram: Proposed Binding of this compound to the Carbonic Anhydrase Active Site

Caption: Proposed competitive inhibition of DHPS by the topic compound.

Experimental Validation: A Step-by-Step Protocol

The inhibitory activity against DHPS can be determined using a coupled enzyme assay that spectrophotometrically monitors the consumption of NADPH. [10] Protocol: Continuous Spectrophotometric DHPS Inhibition Assay [10]

-

Principle: The activity of DHPS is measured in a coupled reaction. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.

-

Materials and Reagents:

-

Recombinant Dihydropteroate Synthase (from a relevant bacterial species, e.g., E. coli)

-

Recombinant Dihydrofolate Reductase

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

NADPH

-

This compound

-

Tris-HCl buffer (pH 8.0) containing MgCl₂

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADPH, DHFR, DHPS, and PABA.

-

Initiate the reaction by adding DHPPP.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Repeat the assay with varying concentrations of this compound.

-

Use a known sulfonamide antibiotic (e.g., sulfamethoxazole) as a positive control.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation from the change in absorbance.

-

Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

-

To determine the mechanism of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of PABA at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. [11] Table 2: Hypothetical Data Summary for DHPS Inhibition

-

| Parameter | Value |

| IC₅₀ (µM) | Experimental Value |

| Ki (µM) | Experimental Value |

| Mechanism of Inhibition vs. PABA | e.g., Competitive |

Other Potential Mechanisms and Future Directions

While CA and DHPS inhibition are the most probable mechanisms of action, the broad pharmacological landscape of sulfonamides suggests other possibilities. Some sulfonamide derivatives have been reported to modulate cardiovascular targets, such as ATP-sensitive potassium channels or the cardiac sarcomere. [12][13][14]Therefore, investigating the effects of this compound on cardiovascular parameters in appropriate cellular or isolated organ models could be a valuable future research direction.

Conclusion

This technical guide provides a scientifically grounded framework for elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of the sulfonamide class of compounds, we have outlined two primary potential mechanisms: carbonic anhydrase inhibition and dihydropteroate synthase inhibition. The detailed, step-by-step experimental protocols provided herein are designed to be self-validating and offer a clear path for researchers to empirically test these hypotheses. The data generated from these studies will be crucial in defining the pharmacological profile of this compound and will guide its potential development as a therapeutic agent.

References

- Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Methods in Enzymology, 696, 1-24. [Link]

- Supuran, C. T., & Scozzafava, A. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 717-724. [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide?[Link]

- Ahmad, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3647-3660. [Link]

- Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]

- Trevor, A. J., Katzung, B. G., & Masters, S. B. (Eds.). (2021). Folate Antagonists. In Basic Concepts in Pharmacology: What You Need to Know for Each Drug Class (5th ed.). AccessPharmacy. [Link]

- Lunkad, A. (2020, July 21). Sulfonamides: Mechanism of action [Video]. YouTube. [Link]

- Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7081. [Link]

- Quora. (2018, March 18). Why do sulfonamides have a selective action on bacteria?[Link]

- Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]

- Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]

- Akocak, S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.

- Angeli, A., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 5(10), 1079–1082. [Link]

- Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163–1171. [Link]

- Grienke, U., et al. (2020). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. British Journal of Pharmacology, 177(22), 5126–5137. [Link]

- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

- Thiazolidinediones, S. (2006). Do sulfonylurea drugs increase the risk of cardiac events? CMAJ, 174(2), 174-175. [Link]

- Google Patents. (n.d.). EP1605752B1 - Sulfonamides for the treatment of congestive heart failure, their compositions and uses.

- Yun, M. K., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1163–1171. [Link]

- Varroud-Vial, M., et al. (2004). Sulfonylureas and cardiovascular effects: from experimental data to clinical use. Available data in humans and clinical applications. Diabetes & Metabolism, 30(1), 15-21. [Link]

- Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 55(11), 5429–5441. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 3. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 4. Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Do sulfonylurea drugs increase the risk of cardiac events? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EP1605752B1 - Sulfonamides for the treatment of congestive heart failure, their compositions and uses. - Google Patents [patents.google.com]

- 14. Sulfonylureas and cardiovascular effects: from experimental data to clinical use. Available data in humans and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 4-amino-N-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel sulfonamide, 4-amino-N-methyl-N-phenylbenzenesulfonamide. In the absence of direct experimental data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing insights from closely related structural analogs. By dissecting the molecule into its core components—the 4-aminobenzenesulfonamide backbone and the N-methyl-N-phenyl substitution—we extrapolate potential biological targets and mechanisms of action. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded starting point for the future investigation and development of this compound.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities.[1][2] From the pioneering antibacterial "sulfa" drugs that revolutionized medicine to modern therapeutics for cancer, glaucoma, and inflammatory diseases, the versatility of the sulfonamide scaffold is well-established.[1][2] The specific biological activity of a sulfonamide derivative is intricately dictated by the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. This guide focuses on the unique, yet uncharacterized, compound this compound, predicting its biological potential through the lens of established SAR principles.

Molecular Architecture and Physicochemical Properties

The subject of this guide, this compound, possesses a distinct molecular architecture that informs its potential biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C13H14N2O2S | PubChem |

| Molecular Weight | 262.33 g/mol | PubChem |

| CAS Number | 63826-12-0 | PubChem |

The structure features a primary aromatic amine at the para position of the benzenesulfonamide core, a classic feature of antibacterial sulfonamides. The sulfonamide nitrogen is disubstituted with both a methyl and a phenyl group, a less common substitution pattern that significantly influences its steric and electronic properties, and likely its biological target profile.

Predicted Biological Activities: A Structure-Activity Relationship (SAR) Analysis

Given the lack of direct experimental data, we can infer potential biological activities by examining the established pharmacology of its structural components.

The 4-Aminobenzenesulfonamide Moiety: A Predictor of Antibacterial Activity

The 4-aminobenzenesulfonamide core is the quintessential pharmacophore of the sulfa drugs, the first class of synthetic antibiotics.[3][4]

Predicted Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

It is highly probable that this compound will exhibit antibacterial activity by acting as a competitive inhibitor of dihydropteroate synthase (DHPS).[3] This bacterial enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. The structural similarity of the 4-aminobenzenesulfonamide moiety to the natural substrate of DHPS, para-aminobenzoic acid (pABA), allows it to bind to the active site of the enzyme, thereby blocking the folic acid synthesis pathway.[3]

Predicted Antibacterial Spectrum of this compound.

The antibacterial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria.[2] It is therefore plausible that this compound will demonstrate activity against a range of common pathogens.

The N,N-Disubstituted Sulfonamide: Exploring Other Potential Targets

The N-methyl-N-phenyl substitution on the sulfonamide nitrogen significantly alters the molecule's properties compared to the unsubstituted or monosubstituted analogs found in most classical sulfa drugs. This disubstitution may confer novel biological activities.

3.2.1. Carbonic Anhydrase Inhibition

Numerous N-substituted sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[5][6]

The inhibitory potential of a sulfonamide against CAs is highly dependent on the nature of the N-substituents. While primary sulfonamides are the classic CA inhibitors, some N-substituted derivatives have shown significant activity.

3.2.2. Anticancer Activity

The sulfonamide scaffold is present in several anticancer drugs.[1][7][8] The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and cell cycle progression. The N-phenyl group in this compound could facilitate interactions with hydrophobic pockets in various protein targets, a common feature in many kinase inhibitors.[8]

3.2.3. Anti-inflammatory and Other Activities

Derivatives of N-aryl benzenesulfonamides have been investigated for their anti-inflammatory properties.[9] Furthermore, some N,N-disubstituted sulfonamides have been identified as inhibitors of Hepatitis B Virus (HBV) cccDNA formation.[10]

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

In Vitro Antibacterial Susceptibility Testing

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: Culture a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution of the Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using appropriate broth media.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for determining the Minimum Inhibitory Concentration (MIC) of the compound.

Dihydropteroate Synthase (DHPS) Inhibition Assay

To confirm the predicted mechanism of antibacterial action, a direct enzyme inhibition assay should be performed.

Protocol: Spectrophotometric DHPS Assay

-

Reagents: Recombinant DHPS enzyme, p-aminobenzoic acid (pABA), and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

Assay Reaction: In a suitable buffer, combine the DHPS enzyme with varying concentrations of this compound.

-

Initiation of Reaction: Add pABA and DHPPP to start the enzymatic reaction.

-

Detection: Monitor the increase in absorbance at a specific wavelength, which corresponds to the formation of the product, dihydropteroate.

-

IC50 Determination: Calculate the concentration of the compound that results in 50% inhibition of DHPS activity (IC50).

Carbonic Anhydrase Inhibition Assay

Protocol: Stopped-Flow CO2 Hydration Assay

-

Enzyme and Substrate: Use purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II) and a CO2-saturated buffer solution.

-

Inhibition: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Monitoring: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer in a stopped-flow instrument. Monitor the change in pH using a suitable indicator.

-

Data Analysis: Calculate the initial rates of reaction and determine the IC50 value.

Synthesis and Characterization

While the primary focus of this guide is on the predicted biological activity, a brief overview of a potential synthetic route is provided for context.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 4-nitrobenzenesulfonyl chloride with N-methylaniline, followed by the reduction of the nitro group to the corresponding amine.

A potential synthetic route to this compound.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the biological activity of this compound. Based on a thorough examination of the structure-activity relationships of related sulfonamide compounds, we hypothesize that this molecule possesses antibacterial properties, likely through the inhibition of dihydropteroate synthase. Furthermore, the unique N,N-disubstitution pattern suggests the potential for other biological activities, including carbonic anhydrase inhibition and anticancer effects, which warrant experimental investigation.

The proposed experimental workflows provide a clear roadmap for the initial biological characterization of this compound. Future research should focus on synthesizing and purifying this compound and subsequently performing the outlined in vitro assays. Positive results from these initial screens would justify more extensive studies, including in vivo efficacy and toxicity assessments, to fully elucidate the therapeutic potential of this novel sulfonamide derivative.

References

- Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics.

- Synthesis and Biological Evaluation of New Sulfonamide Deriv

- Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.

- Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide.

- SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES.

- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry. [Link]

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Royal Society of Chemistry. [Link]

- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

- Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

- Biological activities of sulfonamides.

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

- Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

- Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. PubMed. [Link]

- New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted sulfonamide group and sulfonamide complexes.

- Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

- Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide: A Research Chemical Perspective

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-methyl-N-phenylbenzenesulfonamide, a research chemical with potential applications in drug discovery and development. While specific biological data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its chemical properties, proposes a detailed synthetic pathway, and outlines a strategic framework for its investigation. By leveraging established knowledge of the broader sulfonamide class of compounds, we offer insights into its potential mechanisms of action and suggest robust analytical and biological evaluation methodologies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this chemical moiety has been integral to the development of drugs targeting various pathological conditions. The versatility of the sulfonamide scaffold allows for a broad range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on the specific, yet under-explored, molecule: this compound. Its structure combines the key features of a primary aromatic amine and a tertiary sulfonamide, suggesting a unique profile of potential biological activities that warrants further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its study. The following table summarizes the key computed properties of this compound.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 63826-12-0 | PubChem[1] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | PubChem[1] |

| Molecular Weight | 262.33 g/mol | PubChem[1] |

| Canonical SMILES | CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N | PubChem[1] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-nitro-N-methyl-N-phenylbenzenesulfonamide

-

To a solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0°C, add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-nitro-N-methyl-N-phenylbenzenesulfonamide.

Step 2: Synthesis of this compound

-

To a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add the 4-nitro-N-methyl-N-phenylbenzenesulfonamide (1.0 eq) from Step 1.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired product, this compound.

Analytical Characterization

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the phenyl and aminophenyl rings, a singlet for the N-methyl group, and a broad singlet for the amino protons. |

| ¹³C NMR | Distinct signals for the aromatic carbons, the N-methyl carbon, and carbons attached to the nitrogen and sulfur atoms. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amine, S=O stretching of the sulfonamide, and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| HPLC | A single major peak indicating the purity of the compound. |

Potential Biological Activities and Mechanisms of Action: An Evidence-Based Postulation

Given the absence of specific biological data for this compound, we can hypothesize its potential activities based on the well-established pharmacology of the sulfonamide class.

Potential Therapeutic Areas

-

Antimicrobial Activity: The foundational activity of sulfonamides is their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The primary amino group on the phenyl ring is a key pharmacophore for this activity.

-

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. This has led to their use as diuretics and treatments for glaucoma.

-

Anti-inflammatory and Analgesic Properties: Certain sulfonamides, such as celecoxib, are selective COX-2 inhibitors, demonstrating the potential for this class of compounds in treating inflammation and pain.

-

Anticancer Activity: Some sulfonamides have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases overexpressed in tumors and the disruption of microtubule polymerization.

-

Anticonvulsant Activity: The sulfonamide moiety is present in several anticonvulsant drugs, suggesting a potential role in modulating neuronal excitability.

Postulated Mechanism of Action Workflow

Caption: Postulated mechanisms of action for this compound.

A Strategic Framework for Investigation

For researchers embarking on the study of this novel compound, a structured and logical experimental plan is paramount. The following workflow is proposed to systematically evaluate its biological potential.

In Vitro Screening Cascade

Caption: A proposed in vitro screening cascade for this compound.

Recommended In Vitro Protocols

-

Antimicrobial Susceptibility Testing:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate the wells of a microtiter plate with a standardized suspension of the test microorganisms.

-

Incubate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

-

Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating aliquots from wells with no visible growth onto agar plates.

-

-

Carbonic Anhydrase Inhibition Assay:

-

Utilize a commercially available kit or a well-established spectrophotometric method based on the hydrolysis of p-nitrophenyl acetate.

-

Incubate various concentrations of the test compound with a purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, XII).

-

Initiate the reaction by adding the substrate.

-

Monitor the rate of p-nitrophenol formation by measuring the absorbance at a specific wavelength.

-

Calculate the IC₅₀ value from the dose-response curve.

-

In Vivo Evaluation: A Hypothetical Approach

Should promising in vitro activity be identified, subsequent in vivo studies will be necessary to assess efficacy and safety in a whole-organism context. The choice of animal model will be dictated by the specific in vitro findings. For example, if significant antimicrobial activity is observed, an infection model in mice would be appropriate. If potent anti-inflammatory effects are discovered, a carrageenan-induced paw edema model in rats could be employed.

Safety and Toxicology

Due to the lack of specific toxicological data, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE). Preliminary in vitro cytotoxicity assays (e.g., using HepG2 or other relevant cell lines) are recommended as an initial step in assessing its safety profile.

Conclusion and Future Directions

This compound represents an intriguing yet largely unexplored molecule within the vast chemical space of sulfonamides. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The proposed strategies are designed to enable researchers to systematically uncover the potential therapeutic value of this compound. Future research should focus on executing these experimental plans to generate the much-needed empirical data that will either validate or refute the hypothesized activities, thereby contributing valuable knowledge to the field of medicinal chemistry.

References

- PubChem. This compound.

Sources

A Strategic Guide to Uncovering the Therapeutic Targets of 4-amino-N-methyl-N-phenylbenzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a wide array of therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] This guide focuses on a specific, yet underexplored, member of this class: 4-amino-N-methyl-N-phenylbenzenesulfonamide. Despite its presence in chemical libraries, its biological targets and therapeutic potential remain largely uncharacterized. This document provides a comprehensive, multi-tiered strategic framework for researchers and drug development professionals to systematically identify, validate, and characterize the therapeutic targets of this compound. By integrating in silico prediction, robust in vitro validation, and functional cellular analysis, this guide outlines a clear, actionable roadmap—from initial hypothesis to confirmed mechanism of action—designed to unlock the therapeutic promise of this compound.

Introduction: The Untapped Potential of a Privileged Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂) is a classic example of a "privileged scaffold" in drug discovery, a molecular framework capable of binding to multiple, distinct biological targets. This versatility has led to the development of drugs for a vast range of diseases, including bacterial infections, cancer, inflammation, and diabetes.[4][5] The subject of this guide, this compound, possesses this core structure, suggesting a high probability of significant biological activity.

However, a review of the current scientific literature reveals a gap in our understanding of this specific molecule. Its biological interactions and potential therapeutic applications are not yet defined. This guide, therefore, serves as a strategic manual for the scientific community, detailing a rigorous, phased approach to deorphanize this compound and elucidate its mechanism of action. Our methodology is built upon the foundational principle that a thorough understanding of a compound's target engagement is critical for its successful development into a novel therapeutic.

Compound at a Glance:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₄N₂O₂S[6]

-

CAS Number: 16825-72-8 (Note: PubChem lists multiple CAS numbers for related structures; this is a common identifier found in chemical databases). A closely related structure is also identified by CAS 63826-12-0.[6]

Our exploration will begin with computational analysis to predict likely target classes, followed by a systematic, tiered experimental workflow for target validation and functional characterization.

Phase I: Physicochemical Profiling and In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is essential. This initial phase leverages the compound's structure to predict its physicochemical properties and potential biological targets, allowing for a more focused and hypothesis-driven experimental design.

Physicochemical Properties

The compound's "drug-likeness" can be initially assessed through its computed physicochemical properties. These parameters influence absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 262.33 g/mol | PubChem[6] |

| Molecular Formula | C₁₃H₁₄N₂O₂S | PubChem[6] |

| XLogP3 | 1.9 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 3 | PubChem[6] |

These properties fall well within the parameters defined by Lipinski's Rule of Five, suggesting the compound has a favorable profile for oral bioavailability.

Predicted High-Priority Target Classes

The sulfonamide moiety is known to interact with a variety of enzyme families. Based on extensive precedent in the literature, we can prioritize several target classes for initial investigation.[3][5][7]

-

Carbonic Anhydrases (CAs): As potent inhibitors of these zinc metalloenzymes, sulfonamides are used as diuretics and anti-glaucoma agents.[3][7] Several CA isoforms are also overexpressed in tumors, making them attractive anti-cancer targets.

-

Cyclooxygenases (COX): Certain sulfonamide-containing compounds, like celecoxib, are selective COX-2 inhibitors used to treat inflammation and pain.[8]

-

Matrix Metalloproteinases (MMPs): The sulfonamide group can act as a zinc-binding group in the active site of MMPs, enzymes critically involved in cancer cell invasion and metastasis.[5][9]

-

Kinases: A growing number of kinase inhibitors feature a sulfonamide group, which can form key hydrogen bonds within the ATP-binding pocket. The anti-tumor compound PMSA, a benzenesulfonamide derivative, targets the KEAP1-NRF2-GPX4 axis.[10]

-

Dihydropteroate Synthase (DHPS): This is the classic target for sulfonamide antibiotics, which act as competitive inhibitors in the bacterial folic acid synthesis pathway.[4]

Experimental Workflow: From Prediction to Validation

The following workflow provides a logical progression from broad, predictive methods to specific, definitive validation assays.

Caption: Overall workflow for target identification and validation.

Protocol: Molecular Docking Against Carbonic Anhydrase II

This protocol provides a framework for predicting the binding affinity and pose of this compound within the active site of a high-priority target.

Objective: To computationally assess the potential of the title compound to inhibit human Carbonic Anhydrase II (CA-II).

Materials:

-

A high-performance computing workstation.

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE).

-

3D structure of CA-II (e.g., PDB ID: 2CBE).

-

3D structure of this compound (generated from SMILES string).

Methodology:

-